Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide
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Overview
Description
Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide is a compound belonging to the class of thiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide typically involves the reaction of 4-methylthiazole with ethyl bromoacetate under controlled conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazolium-amino derivatives, while oxidation reactions can produce thiazole oxides .
Scientific Research Applications
Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The compound can also disrupt bacterial cell membranes, leading to cell death. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)-3-methylimidazolium bromide
- 1-(2-methoxy-2-oxoethyl)-3-methylimidazolium bromide
- 1-(2-propoxy-2-oxoethyl)-3-methylimidazolium bromide
Uniqueness
Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar imidazolium-based compounds, it exhibits enhanced antimicrobial activity and different reactivity patterns, making it a valuable compound for various applications .
Properties
CAS No. |
57132-41-9 |
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Molecular Formula |
C8H12BrNO2S |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-1,3-thiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C8H12NO2S.BrH/c1-3-11-8(10)4-9-6-12-5-7(9)2;/h5-6H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SZYHZLYAILTOCW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CSC=C1C.[Br-] |
Origin of Product |
United States |
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